4-({N-(4-chlorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycyl}amino)benzamide
Description
4-({N-(4-Chlorophenyl)-N-[(2-Methoxy-5-Methylphenyl)Sulfonyl]Glycyl}Amino)Benzamide is a structurally complex organic molecule featuring:
- Benzamide core: Aromatic ring with an amide substituent.
- Sulfonyl bridge: Links a 4-chlorophenyl group and a 2-methoxy-5-methylphenyl group.
- Glycine-derived spacer: Connects the sulfonyl moiety to the benzamide backbone.
Properties
IUPAC Name |
4-[[2-(4-chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O5S/c1-15-3-12-20(32-2)21(13-15)33(30,31)27(19-10-6-17(24)7-11-19)14-22(28)26-18-8-4-16(5-9-18)23(25)29/h3-13H,14H2,1-2H3,(H2,25,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIXNDOVPGCVCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
AKOS021889960, also known as 4-({N-(4-chlorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycyl}amino)benzamide or 4-{2-[N-(4-CHLOROPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDO}BENZAMIDE, is primarily a voltage-dependent anion channel (VDAC) inhibitor . VDACs are integral membrane proteins that serve as a major pathway for the movement of ions and metabolites across the mitochondrial outer membrane, playing a crucial role in regulating mitochondrial function and apoptosis.
Mode of Action
AKOS021889960 interacts with VDACs, reducing their conductance. In HEK-293 cells, AKOS021889960 has been shown to inhibit selenium-induced VDAC oligomerization, cytochrome C release from mitochondria, and apoptosis. The IC50 values range from 3.3 to 3.6 μM.
Biochemical Pathways
The inhibition of VDACs by AKOS021889960 affects the mitochondrial apoptotic pathway. By preventing the release of cytochrome C from the mitochondria, the compound inhibits the activation of caspases, thereby preventing apoptosis. This can have significant effects on cellular survival and function, particularly in conditions where apoptosis is dysregulated.
Result of Action
The primary molecular effect of AKOS021889960 is the inhibition of VDACs, leading to a reduction in cytochrome C release from the mitochondria and subsequent inhibition of apoptosis. At the cellular level, this can result in increased cell survival, particularly in conditions where apoptosis is dysregulated.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins. The nature of these interactions is complex and may involve multiple biochemical reactions.
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
The effects of different dosages of 4-{2-[N-(4-CHLOROPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDO}BENZAMIDE in animal models have not been reported yet. Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses.
Biological Activity
The compound 4-({N-(4-chlorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycyl}amino)benzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Research indicates that compounds similar to This compound exhibit various mechanisms:
- Inhibition of Viral Replication : Certain derivatives have shown antiviral properties by increasing intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication in Hepatitis B virus (HBV) models. This suggests that similar mechanisms may apply to our compound, enhancing its potential as an antiviral agent .
- Anticancer Properties : Compounds with structural similarities have been evaluated for their ability to inhibit DNA methyltransferases (DNMTs), which play a role in cancer progression. Inhibiting these enzymes can reactivate tumor suppressor genes, thereby exerting anticancer effects .
Biological Activity Data
The following table summarizes key biological activities and findings related to the compound and its analogs:
Case Studies
- Anti-HBV Activity : In a study evaluating anti-HBV agents, the compound IMB-0523 was found to significantly inhibit HBV replication in vitro. The mechanism was linked to increased levels of A3G, which is critical for viral inhibition .
- Cancer Research : A series of derivatives based on similar structural frameworks were synthesized and tested against various cancer cell lines. One derivative demonstrated potent activity against DNMTs, leading to significant cytotoxic effects in leukemia cells, indicating potential therapeutic applications in oncology .
Comparison with Similar Compounds
4-({N-[(4-Chlorophenyl)Sulfonyl]-N-Methylglycyl}Amino)Benzamide ()
Impact of Substituents :
- The 2-methoxy-5-methylphenyl group in the target compound introduces steric bulk and lipophilicity compared to the simpler 4-chlorophenyl group in the analog. This may alter binding affinity to biological targets .
N-(2-Methoxy-5-Methylphenyl)-2-{[(4-Methylphenyl)Sulfonyl]Amino}Benzamide ()
| Feature | Target Compound | Analog () |
|---|---|---|
| Core Structure | Benzamide with glycyl-sulfonyl linker | Benzamide with direct sulfonyl-amino linkage |
| Substituents | 4-Chlorophenyl, glycine spacer | 4-Methylphenyl |
| Hydrogen Bonding | Glycine spacer enables flexible interactions. | Rigid sulfonyl-amino linkage limits conformational freedom . |
Key Difference : The glycine spacer in the target compound may enhance adaptability in binding pockets compared to the fixed geometry of the analog.
Chloro- and Methoxy-Substituted Analogs
N-[4-(Acetylamino)Phenyl]-5-Chloro-2-Methoxybenzamide ()
| Feature | Target Compound | Analog () |
|---|---|---|
| Chloro/Methoxy Positions | 4-Chlorophenyl (sulfonyl), 2-methoxy-5-methylphenyl | 5-Chloro, 2-methoxy (benzamide core) |
| Reactivity | Sulfonyl group enhances electrophilicity. | Chloro/methoxy on benzamide core stabilizes π-π stacking . |
Biological Implications: The target compound’s sulfonyl group may facilitate covalent interactions with cysteine residues in enzymes, unlike the non-covalent interactions of the analog.
Glycinamide-Linked Sulfonamides
4-({N-[(2,4,6-Trimethylphenyl)Sulfonyl]Glycyl}Amino)Benzamide ()
| Feature | Target Compound | Analog () |
|---|---|---|
| Sulfonyl Group | 2-Methoxy-5-methylphenyl | 2,4,6-Trimethylphenyl |
| Steric Effects | Moderate bulk (methoxy/methyl) | High bulk (three methyl groups) |
| Bioactivity | Potential for selective receptor binding. | Demonstrated activity in kinase inhibition due to hydrophobic interactions . |
Design Insight : Bulky sulfonyl groups (e.g., trimethylphenyl) improve target selectivity but may reduce solubility—a trade-off mitigated in the target compound by methoxy/methyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
